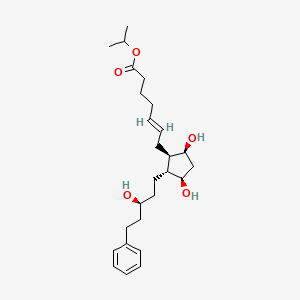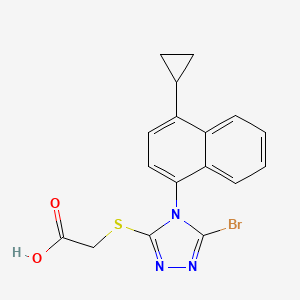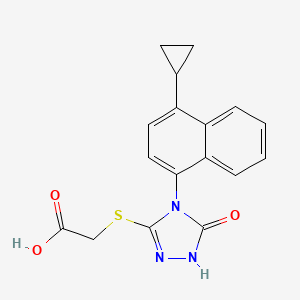
拉坦前列素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans Latanoprost is a synthetic prostaglandin F2 alpha analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. This compound is widely used in ophthalmology due to its efficacy and relatively low incidence of systemic side effects .
科学研究应用
Trans Latanoprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: Utilized in the development of ophthalmic solutions and implants for sustained drug delivery.
作用机制
Mode of Action
Trans Latanoprost interacts with its target, the F prostanoid receptor, by acting as a selective agonist . This interaction increases the outflow of aqueous humor, a fluid in the eye . The increased outflow subsequently leads to a reduction in intraocular pressure .
Biochemical Pathways
The action of Trans Latanoprost affects the biochemical pathway of aqueous humor outflow. Specifically, it enhances the pressure-sensitive (presumed trabecular) outflow pathway and increases the pressure-insensitive (uveoscleral) outflow . This dual action on the outflow pathways helps in effectively reducing intraocular pressure .
Pharmacokinetics
Trans Latanoprost is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours .
Result of Action
The molecular and cellular effects of Trans Latanoprost’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous humor, leading to a decrease in the pressure within the eye . On a cellular level, Trans Latanoprost may induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases .
Action Environment
The action, efficacy, and stability of Trans Latanoprost can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the tear film, and the health of the corneal epithelium can affect the absorption and effectiveness of Trans Latanoprost .
生化分析
Biochemical Properties
Trans Latanoprost interacts with prostaglandin receptors in the dermal papilla and the outer root sheath cells . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .
Cellular Effects
Trans Latanoprost influences cell function by interacting with prostaglandin receptors . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .
Molecular Mechanism
Trans Latanoprost acts as a selective F prostanoid (FP) receptor agonist . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure . Trans Latanoprost reduces both the diurnal and nocturnal intraocular pressure and has been shown to act synergistically with other anti-glaucoma medications .
Temporal Effects in Laboratory Settings
A study aimed at the development and validation of a reversed-phase high-performance liquid chromatography method for quantitative analysis of nanogram levels of trans Latanoprost in the eye . The study compared the use of fluorescence vs ultraviolet (UV) detectors in trans Latanoprost quantification .
Metabolic Pathways
Trans Latanoprost is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active trans Latanoprost acid .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans Latanoprost involves multiple steps, including the enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, and organocatalyst-mediated Michael reaction. The process is highly efficient and achieves excellent diastereo- and enantioselectivities .
Industrial Production Methods: Industrial production of trans Latanoprost typically involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is synthesized with a purity higher than 95%, and in some cases, novel high-purity (>99.2%) trans Latanoprost is achieved through gravity chromatography .
化学反应分析
Types of Reactions: Trans Latanoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical reduction method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include various isomers and derivatives of trans Latanoprost, which are used for further pharmacological studies and applications .
相似化合物的比较
Bimatoprost: Another prostaglandin analog used for glaucoma treatment. It has a similar mechanism of action but differs in its chemical structure and potency.
Tafluprost: Known for its preservative-free formulation, making it suitable for patients with sensitive eyes.
Travoprost: Similar in function but often preferred for its longer duration of action .
Uniqueness of Trans Latanoprost: Trans Latanoprost is unique due to its high efficacy in reducing intraocular pressure with minimal systemic side effects. Its ability to be synthesized with high purity and its effectiveness in both preserved and preservative-free formulations make it a versatile and valuable compound in ophthalmology .
属性
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-QKMKSKRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main challenge in synthesizing Latanoprost, and how does the novel method described in the research address this issue?
A1: A major challenge in synthesizing Latanoprost is the separation of isomeric impurities, particularly 15(S)-latanoprost and 5,6-trans-latanoprost []. The novel synthetic method described utilizes a ten-step process with several optimized reactions, including a stereoselective reduction using (-)-diisopinocampheyl chloroborane to favor the desired S-isomer []. This method also incorporates a final purification step using normal-phase high-performance liquid chromatography, effectively separating Latanoprost from its isomers and achieving a high purity of 99.91% [].
Q2: Can you elaborate on the analytical method used to separate and quantify Latanoprost and its isomers? What type of column and mobile phase are employed for this purpose?
A2: The research utilizes a validated liquid chromatography method to achieve baseline separation of Latanoprost, 15(S)-latanoprost (impurity I), and 5,6-trans-latanoprost (impurity II) []. This method employs an NH2 column (aminopropyl silica column) and a specific mobile phase composed of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added []. This specific combination of stationary phase and mobile phase allows for differential interaction of Latanoprost and its isomers, enabling their successful separation and quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











